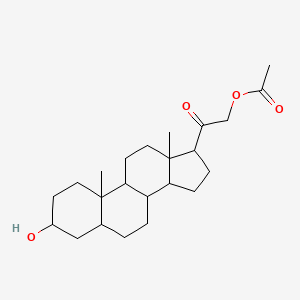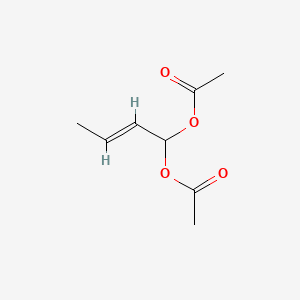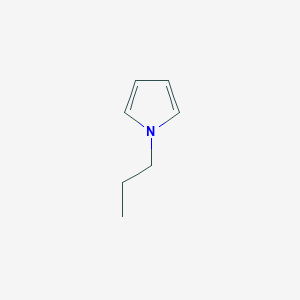
3-Phenyl-N-(2,2,2-trichloro-1-(4-phenylazo-phenylamino)-ethyl)-acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Phenyl-N-(2,2,2-trichloro-1-(4-phenylazo-phenylamino)-ethyl)-acrylamide is a synthetic organic compound that belongs to the class of acrylamides
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-N-(2,2,2-trichloro-1-(4-phenylazo-phenylamino)-ethyl)-acrylamide typically involves the following steps:
Formation of the Azo Compound: The synthesis begins with the diazotization of aniline derivatives, followed by coupling with phenylamine to form the azo compound.
Introduction of the Trichloroethyl Group: The azo compound is then reacted with trichloroacetyl chloride under basic conditions to introduce the trichloroethyl group.
Acrylamide Formation: Finally, the trichloroethyl-azo compound is reacted with acryloyl chloride to form the desired acrylamide.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-Phenyl-N-(2,2,2-trichloro-1-(4-phenylazo-phenylamino)-ethyl)-acrylamide can undergo various chemical reactions, including:
Oxidation: The azo linkage can be oxidized to form nitro compounds.
Reduction: The azo group can be reduced to form amines.
Substitution: The trichloroethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are commonly used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Substituted acrylamides.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of polymers and dyes.
Mécanisme D'action
The mechanism of action of 3-Phenyl-N-(2,2,2-trichloro-1-(4-phenylazo-phenylamino)-ethyl)-acrylamide involves its interaction with molecular targets such as enzymes and receptors. The azo linkage and trichloroethyl group play crucial roles in its binding affinity and reactivity. The compound may modulate specific biochemical pathways, leading to its observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Phenylazoaniline: Shares the azo linkage but lacks the trichloroethyl and acrylamide groups.
N-Phenylacrylamide: Contains the acrylamide group but lacks the azo and trichloroethyl groups.
Propriétés
Formule moléculaire |
C23H19Cl3N4O |
|---|---|
Poids moléculaire |
473.8 g/mol |
Nom IUPAC |
(E)-3-phenyl-N-[2,2,2-trichloro-1-(4-phenyldiazenylanilino)ethyl]prop-2-enamide |
InChI |
InChI=1S/C23H19Cl3N4O/c24-23(25,26)22(28-21(31)16-11-17-7-3-1-4-8-17)27-18-12-14-20(15-13-18)30-29-19-9-5-2-6-10-19/h1-16,22,27H,(H,28,31)/b16-11+,30-29? |
Clé InChI |
YILBAQDXYGUBKJ-QPVKGZBASA-N |
SMILES isomérique |
C1=CC=C(C=C1)/C=C/C(=O)NC(C(Cl)(Cl)Cl)NC2=CC=C(C=C2)N=NC3=CC=CC=C3 |
SMILES canonique |
C1=CC=C(C=C1)C=CC(=O)NC(C(Cl)(Cl)Cl)NC2=CC=C(C=C2)N=NC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1H-Benzimidazole, 2-[5-bromo-2-(hexyloxy)phenyl]-](/img/structure/B11996408.png)

![Methyl 4-{[(4-benzyl-1-piperazinyl)imino]methyl}benzoate](/img/structure/B11996421.png)





![3-tert-butyl-N'-[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11996449.png)



![5-(4-tert-butylphenyl)-4-{[(E)-(2-methoxynaphthalen-1-yl)methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B11996483.png)

